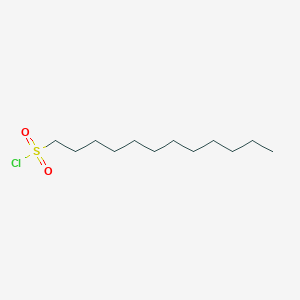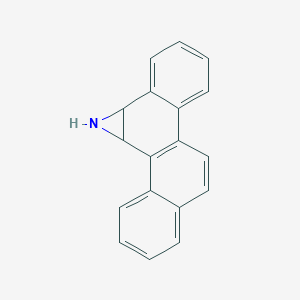
Chrysene-5,6-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysene-5,6-imine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental monitoring. It is a polycyclic aromatic compound that is derived from chrysene, a common constituent of coal tar and other fossil fuels. Chrysene-5,6-imine has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
Chrysene-5,6-imine has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It can also inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Chrysene-5,6-imine has been shown to bind to DNA, causing structural changes that can lead to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that chrysene-5,6-imine can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Additionally, chrysene-5,6-imine has been shown to bind to DNA, causing structural changes that can lead to DNA damage and cell death. In animal studies, chrysene-5,6-imine has been shown to have low toxicity and to be well-tolerated at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of chrysene-5,6-imine is its potential as an anticancer agent, particularly in the treatment of drug-resistant cancers. Additionally, chrysene-5,6-imine has been shown to have low toxicity and to be well-tolerated at therapeutic doses. One limitation of chrysene-5,6-imine is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of chrysene-5,6-imine can be challenging, and the yield can vary depending on the method used.
Orientations Futures
Future research on chrysene-5,6-imine could focus on improving its solubility in water, which would make it easier to administer in vivo. Additionally, further studies could investigate the potential use of chrysene-5,6-imine in combination with other anticancer agents to improve its efficacy. In materials science, future research could focus on the development of new organic semiconductors and photovoltaic devices based on chrysene-5,6-imine. Finally, further studies could investigate the potential use of chrysene-5,6-imine as a fluorescent probe for the detection of other metal ions in environmental monitoring.
Méthodes De Synthèse
The synthesis of chrysene-5,6-imine can be achieved through several methods, including the reaction of chrysene with nitrous acid or the reaction of chrysene with nitrosonium tetrafluoroborate. Another method involves the oxidation of chrysene with potassium permanganate followed by the reaction with hydroxylamine hydrochloride. The yield of chrysene-5,6-imine varies depending on the method used, but the purity can be improved through recrystallization.
Applications De Recherche Scientifique
Chrysene-5,6-imine has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that chrysene-5,6-imine can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been studied for its potential use in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Additionally, chrysene-5,6-imine has been used as a fluorescent probe for the detection of metal ions in environmental monitoring.
Propriétés
Numéro CAS |
132335-15-0 |
|---|---|
Nom du produit |
Chrysene-5,6-imine |
Formule moléculaire |
C18H13N |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
3-azapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene |
InChI |
InChI=1S/C18H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-19H |
Clé InChI |
ZRCKOBPZOSBFAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35 |
Synonymes |
Ch-I mutagen chrysene-5,6-imine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



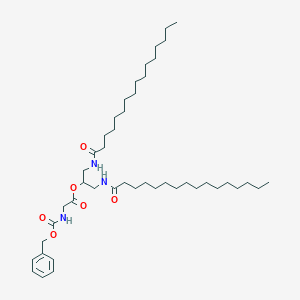
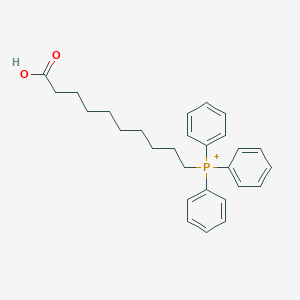
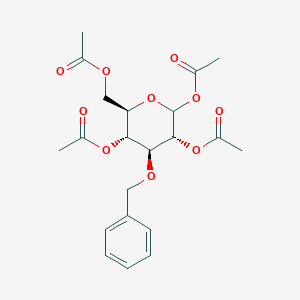
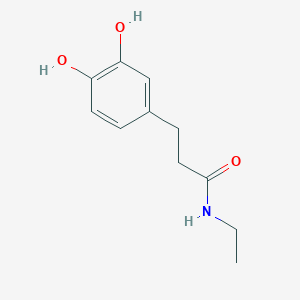
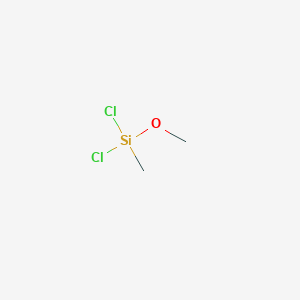
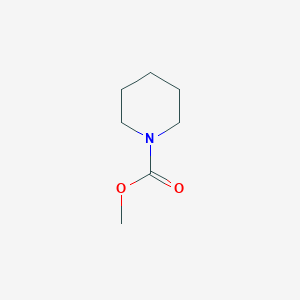
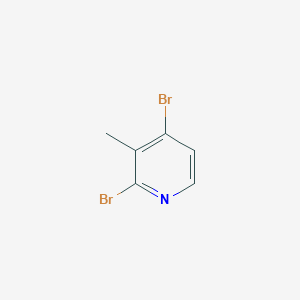
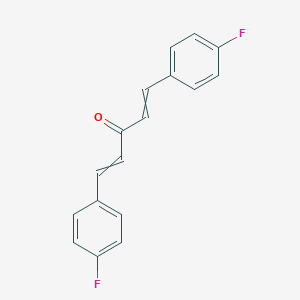
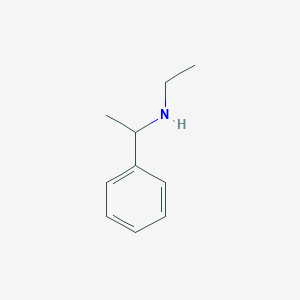
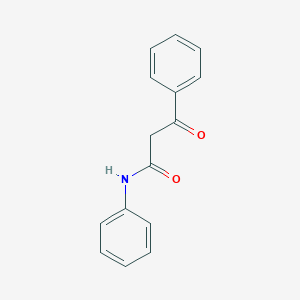
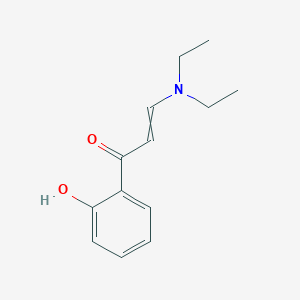
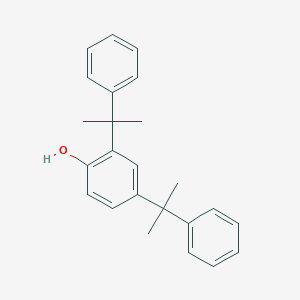
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)
